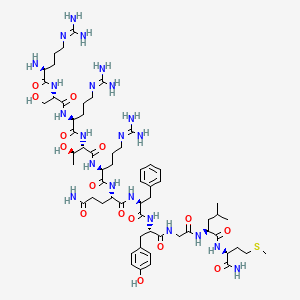
216862-58-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CEF14, EBV Rta Protein (28-37) involves peptide synthesis techniques. The peptide sequence is Asp-Tyr-Cys-Asn-Val-Leu-Asn-Lys-Glu-Phe. The synthesis typically involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to form peptide bonds.
Industrial Production Methods
Industrial production of peptides like CEF14, EBV Rta Protein (28-37) involves large-scale SPPS. The process includes the following steps:
Resin Loading: The first amino acid is attached to a resin.
Chain Elongation: Sequential addition of amino acids using coupling reagents.
Cleavage: The peptide is cleaved from the resin.
Purification: The crude peptide is purified using techniques like high-performance liquid chromatography (HPLC).
Lyophilization: The purified peptide is lyophilized to obtain a dry powder.
Chemical Reactions Analysis
Types of Reactions
CEF14, EBV Rta Protein (28-37) can undergo various chemical reactions, including:
Oxidation: The cysteine residue in the peptide can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create peptide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used.
Major Products Formed
Scientific Research Applications
CEF14, EBV Rta Protein (28-37) has several scientific research applications:
Vaccine Development: It is used in the development of peptide-based vaccines targeting Epstein-Barr virus.
Cancer Research: It is used to study the role of Epstein-Barr virus in cancers such as nasopharyngeal carcinoma and Hodgkin’s lymphoma.
Drug Development: It is used in the development of antiviral drugs targeting Epstein-Barr virus.
Mechanism of Action
CEF14, EBV Rta Protein (28-37) exerts its effects by interacting with the immune system. It is recognized by HLA A24 molecules on the surface of antigen-presenting cells, which present the peptide to cytotoxic T lymphocytes (CTLs). This interaction triggers an immune response against cells infected with Epstein-Barr virus . The molecular targets involved include HLA A24 molecules and T cell receptors on CTLs .
Comparison with Similar Compounds
Similar Compounds
CEF14, EBV Rta Protein (28-37): HLA A24-restricted epitope from Epstein-Barr virus Rta protein.
CEF14, EBV Rta Protein (29-38): Another epitope from Epstein-Barr virus Rta protein with a slightly different sequence.
CEF14, EBV Rta Protein (27-36): Another epitope from Epstein-Barr virus Rta protein with a slightly different sequence.
Uniqueness
CEF14, EBV Rta Protein (28-37) is unique due to its specific sequence and its ability to be recognized by HLA A24 molecules. This specificity makes it a valuable tool for studying immune responses in individuals with the HLA A24 allele .
Properties
CAS No. |
216862-58-7 |
|---|---|
Molecular Formula |
C₅₅H₈₁N₁₃O₁₈S |
Molecular Weight |
1244.37 |
sequence |
One Letter Code: DYCNVLNKEF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





